molecular formula C9H13ClN2 B3284642 N-Methylisoindolin-2-amine hydrochloride CAS No. 78976-51-9

N-Methylisoindolin-2-amine hydrochloride

Cat. No. B3284642
Key on ui cas rn: 78976-51-9
M. Wt: 184.66 g/mol
InChI Key: LFRBYDYNADGXDX-UHFFFAOYSA-N
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Patent
US04272284

Procedure details

To the crude N-(t-butyloxycarbonyl-N-methylamino)dihydroisoindole from the above preparation was added 25 ml of concentrated hydrochloric acid. The reaction mixture was allowed to stir for one hour. Evaporation of the mixture to dryness and recrystallization of the residue from ethanol-ether gave 5.6 g of the desired product as a gummy solid, mp: 79°-89°. The IR and NMR were consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]([N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1)C)=O)(C)(C)C.[ClH:19]>>[ClH:19].[CH3:6][NH:8][N:10]1[CH2:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the mixture
CUSTOM
Type
CUSTOM
Details
to dryness and recrystallization of the residue from ethanol-ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.CNN1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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